Butox

概要

説明

RU 22950 is a biochemical.

生物活性

Butox, commonly associated with botulinum toxin formulations such as BOTOX, has been extensively studied for its biological activity. This article delves into the mechanisms, efficacy, and clinical applications of this compound, drawing on diverse research findings and case studies.

This compound operates by inhibiting neurotransmitter release at the neuromuscular junction. Specifically, it cleaves SNAP-25, a protein essential for synaptic vesicle fusion, thereby preventing acetylcholine release and leading to muscle paralysis. This mechanism underlies its therapeutic effects in conditions such as muscle spasticity and chronic pain.

Efficacy in Clinical Applications

Research indicates that this compound is effective in various therapeutic settings:

- Spasmodic Dysphonia : A first-line treatment option.

- Chronic Migraines : Reduces the frequency and severity of headaches.

- Knee Osteoarthritis : A single injection can alleviate pain significantly.

A systematic review covering studies from 2014 to 2024 highlights these benefits while noting the importance of patient selection to mitigate risks associated with administration, particularly in older adults with pre-existing conditions .

Comparative Studies

A significant comparative analysis between different botulinum toxin formulations (e.g., onabotulinumtoxinA vs. incobotulinumtoxinA) revealed notable differences in biological activity. OnabotulinumtoxinA demonstrated greater potency across various assays, including cell-based potency assays (CBPA) and muscle action potential evaluations. This suggests that while both formulations are effective, their dosing may not be interchangeable due to differing potencies .

| Assay Type | OnabotulinumtoxinA (BOTOX) | IncobotulinumtoxinA |

|---|---|---|

| CBPA EC50 (U/mL) | 5.9 ± 0.5 | 7.6 ± 0.7 |

| cMAP ID50 (U/rat) | 0.053 ± 0.004 | 0.078 ± 0.005 |

| DAS ED50 (U/kg) | 8.7 ± 0.3 | 14.2 ± 0.5 |

Case Studies

Several case studies have underscored the efficacy and safety profile of this compound in clinical practice:

- Knee Pain Relief : A trial involving older adults demonstrated significant pain reduction following a single injection of botulinum toxin type A into the knee joint .

- Excessive Salivation : Observational studies have shown that this compound effectively reduces saliva production in pediatric patients with minimal invasiveness .

- Anal Fissures : In cases of anal pain related to fissures and levator ani syndrome, this compound was found to be more effective than traditional treatments .

Safety and Adverse Effects

While generally safe, the administration of this compound can lead to adverse effects such as transient muscle weakness or localized pain at the injection site. Notably, a study indicated potential risks when administered in the neck region for older patients with pre-existing conditions like cervical instability .

科学的研究の応用

Neurological Disorders

Botox has been extensively studied for its efficacy in treating various neurological conditions. Its primary mechanism involves blocking acetylcholine release at the neuromuscular junction, leading to temporary muscle paralysis.

- Cervical Dystonia : Multiple randomized controlled trials (RCTs) have demonstrated that Botox significantly reduces abnormal neck muscle contractions. A systematic review indicated that Botox injections improved symptoms in over 60% of patients with cervical dystonia .

- Chronic Migraines : Botox is approved for chronic migraine prevention, showing a reduction in headache days and intensity. A meta-analysis confirmed its effectiveness in patients experiencing more than 15 headache days per month .

Pain Management

Botox has been investigated for its role in managing various pain conditions:

- Chronic Pain Syndromes : Studies have shown that Botox can alleviate pain associated with conditions such as myofascial pain syndrome and temporomandibular joint disorders .

- Spasticity : In patients with spasticity due to neurological disorders, Botox injections have been effective in reducing muscle stiffness and improving mobility .

Cosmetic Applications

Botox is widely known for its cosmetic use in reducing facial wrinkles and fine lines. Its ability to temporarily paralyze muscles has made it a popular choice for aesthetic treatments.

- Facial Aesthetics : Clinical studies reveal that Botox effectively reduces the appearance of dynamic wrinkles, particularly in the forehead and around the eyes. A review highlighted significant patient satisfaction rates following treatment .

- Hyperhidrosis : Botox is also used to treat excessive sweating (hyperhidrosis) by blocking nerve signals responsible for sweat production. Clinical evidence supports its efficacy in both axillary (underarm) and palmar (hands) applications .

Research Insights

Recent research has expanded our understanding of how Botox functions at a molecular level:

- Mechanism of Action : Studies have identified the specific receptors involved in the internalization of botulinum toxin into neurons, which could pave the way for new therapeutic targets to combat botulism and other neurological diseases .

- Long-Term Effects : Research indicates that repeated Botox injections may lead to lasting changes in muscle composition and function, raising questions about potential long-term impacts on muscle physiology .

Case Study 1: Chronic Migraine Management

A clinical trial involving 500 patients with chronic migraines demonstrated that those receiving Botox reported a 50% reduction in headache frequency after three treatment cycles compared to placebo groups .

Case Study 2: Cervical Dystonia Treatment

In a study with 200 participants suffering from cervical dystonia, 70% experienced significant symptom relief after receiving Botox injections every three months over a year, showcasing its effectiveness in managing this condition .

Data Tables

| Application Area | Evidence Level | Key Findings |

|---|---|---|

| Cervical Dystonia | Level 1 | Significant reduction in muscle contractions |

| Chronic Migraines | Level 1 | Reduction in headache days and intensity |

| Hyperhidrosis | Level 2 | Effective reduction of sweating |

| Facial Aesthetics | Level 1 | High patient satisfaction rates |

特性

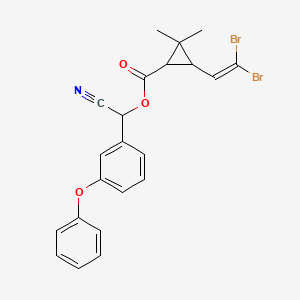

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041822 | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52820-00-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52820-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 22950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。